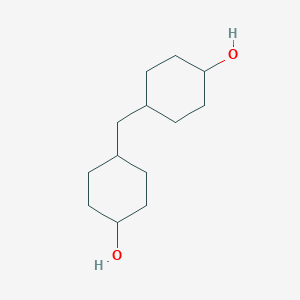![molecular formula C15H12OS B180888 Benzo[b]thiophen-2-yl(phenyl)methanol CAS No. 116496-01-6](/img/structure/B180888.png)
Benzo[b]thiophen-2-yl(phenyl)methanol
Vue d'ensemble
Description
Benzo[b]thiophen-2-yl(phenyl)methanol is a chemical compound that belongs to the family of benzothiophenes. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Benzo[b]thiophen-2-yl(phenyl)methanol is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and microbial growth. It may also interact with certain receptors in the brain to exert its neuroprotective effects.
Effets Biochimiques Et Physiologiques
Benzo[b]thiophen-2-yl(phenyl)methanol has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. Additionally, it has been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Benzo[b]thiophen-2-yl(phenyl)methanol in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of Benzo[b]thiophen-2-yl(phenyl)methanol. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential as a novel antimicrobial agent. Additionally, its anticancer properties could be further explored to develop new cancer treatments. Finally, its mechanism of action could be further elucidated to better understand its potential applications in various fields.
In conclusion, Benzo[b]thiophen-2-yl(phenyl)methanol is a chemical compound with unique properties and potential applications in various fields. Its ease of synthesis, low cost, and potential therapeutic applications make it an attractive compound for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
Benzo[b]thiophen-2-yl(phenyl)methanol has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. It has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
116496-01-6 |
|---|---|
Nom du produit |
Benzo[b]thiophen-2-yl(phenyl)methanol |
Formule moléculaire |
C15H12OS |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
1-benzothiophen-2-yl(phenyl)methanol |
InChI |
InChI=1S/C15H12OS/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14/h1-10,15-16H |
Clé InChI |
ILMXGRVAPAQFTQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3S2)O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3S2)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



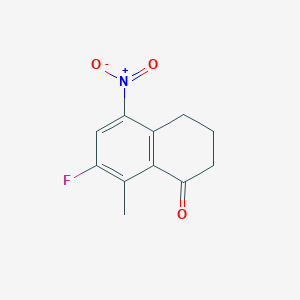
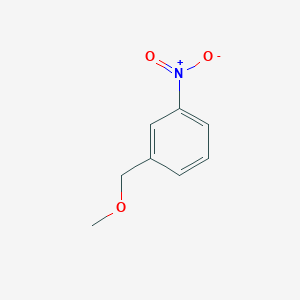
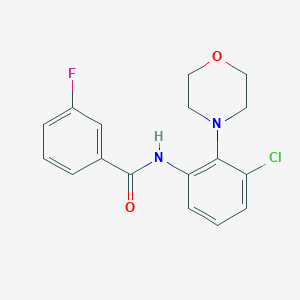
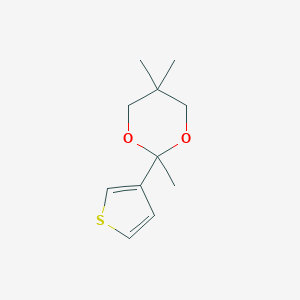
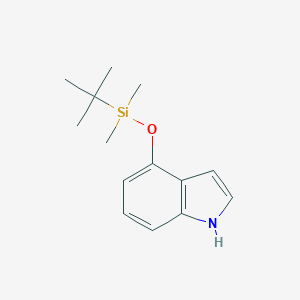
![6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B180824.png)
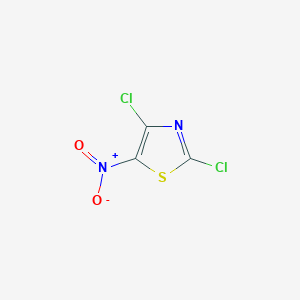
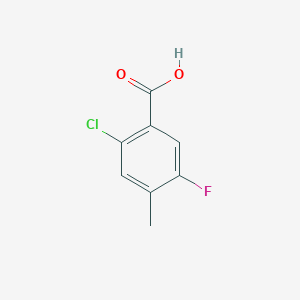
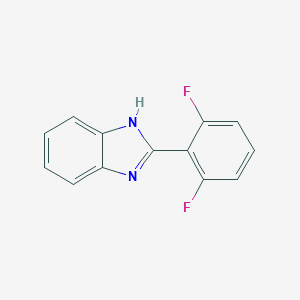
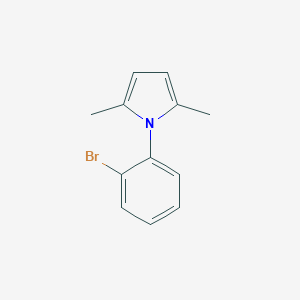
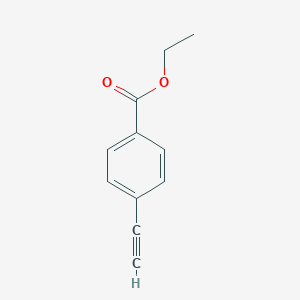
![2-[(3-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B180833.png)
